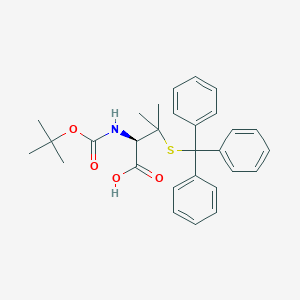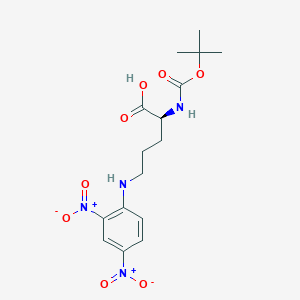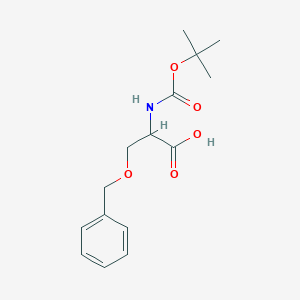
Boc-Lys(2-Bromo-Z)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Lys(2-Bromo-Z)-OH is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 2-bromo-benzyloxycarbonyl (2-Bromo-Z) protecting group on the side chain. This compound is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(2-Bromo-Z)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Protection of the Side Chain: The side chain amino group is then protected using 2-bromo-benzyloxycarbonyl chloride. This reaction also requires a base and is performed in an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc and 2-Bromo-Z protecting groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Deprotection: Boc groups are removed using trifluoroacetic acid, while 2-Bromo-Z groups are removed using hydrogenation or strong acids like hydrochloric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted lysine derivatives can be obtained.
Deprotected Lysine: Removal of the protecting groups yields free lysine.
科学的研究の応用
Boc-Lys(2-Bromo-Z)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.
Industry: Applied in the production of biopolymers and other industrially relevant compounds.
作用機序
The mechanism of action of Boc-Lys(2-Bromo-Z)-OH primarily involves its role as a protected lysine derivative. The protecting groups prevent unwanted reactions during synthesis, allowing for selective modification of the lysine molecule. The compound can be selectively deprotected to yield free lysine or other derivatives, depending on the reaction conditions.
類似化合物との比較
Boc-Lys(Z)-OH: Similar to Boc-Lys(2-Bromo-Z)-OH but with a benzyloxycarbonyl (Z) group instead of a 2-bromo-benzyloxycarbonyl group.
Fmoc-Lys(Boc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-Lys(Boc)-OH: Contains a carbobenzyloxy (Cbz) protecting group instead of Boc.
Uniqueness: this compound is unique due to the presence of the 2-bromo-benzyloxycarbonyl group, which offers different reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where selective deprotection or substitution is required.
特性
IUPAC Name |
(2S)-6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVEZVZHJKJOU-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557512 |
Source


|
| Record name | N~6~-{[(2-Bromophenyl)methoxy]carbonyl}-N~2~-(tert-butoxycarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47592-74-5 |
Source


|
| Record name | N~6~-{[(2-Bromophenyl)methoxy]carbonyl}-N~2~-(tert-butoxycarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














